molecular formula C18H18F3N3O3S2 B2656944 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034343-24-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2656944
CAS No.: 2034343-24-1
M. Wt: 445.48
InChI Key: TVYKZFVENOSNRF-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O3S2 and its molecular weight is 445.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

Research has indicated that derivatives of similar sulfonamide compounds exhibit potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study highlighted the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests a potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Another study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activity. This research demonstrates the chemical versatility and biological relevance of these compounds, contributing to the development of new antimicrobial agents (S. Y. Hassan, 2013).

Enzyme Inhibition

Further research into thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents showed that such compounds could selectively inhibit COX-2 enzymes and have a superior gastrointestinal safety profile compared to indomethacin. This indicates their utility in creating safer anti-inflammatory medications (A. Bekhit et al., 2008).

Antitumor Agents

Another research focus is the development of antitumor agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting the potential for these compounds in cancer treatment (S. M. Gomha et al., 2016).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S2/c1-12-10-13(2)24(23-12)14(16-7-5-9-28-16)11-22-29(25,26)17-8-4-3-6-15(17)27-18(19,20)21/h3-10,14,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYKZFVENOSNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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